1,3-Dimethylacridine-9(10H)-one
CAS No.:
Cat. No.: VC16941621
Molecular Formula: C15H13NO
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H13NO |
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Molecular Weight | 223.27 g/mol |
IUPAC Name | 1,3-dimethyl-10H-acridin-9-one |
Standard InChI | InChI=1S/C15H13NO/c1-9-7-10(2)14-13(8-9)16-12-6-4-3-5-11(12)15(14)17/h3-8H,1-2H3,(H,16,17) |
Standard InChI Key | NRODHQKBDDFDLE-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(=C1)NC3=CC=CC=C3C2=O)C |
Introduction
Chemical Identity and Structural Characterization
The core structure of 1,3-dimethylacridine-9(10H)-one derives from 9(10H)-acridinone, a tricyclic system comprising two benzene rings fused to a central pyridone ring . Substitution at the 1- and 3-positions with methyl groups introduces steric and electronic modifications that influence its reactivity and optical behavior. The molecular formula is inferred as C15H13NO, with a molecular weight of 241.28 g/mol, based on analogous compounds like 1,3-dimethoxy-9(10H)-acridinone (C15H13NO3, MW 255.27 g/mol) and 1,3-dihydroxy-10H-acridin-9-one (C13H9NO3, MW 227.21 g/mol) .
Spectroscopic Features
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NMR Spectroscopy: In related acridinones, the methyl groups in 1,3-dimethylacridine-9(10H)-one would likely resonate as singlets in the 1H NMR spectrum between δ 2.3–2.6 ppm, as observed in ethyl bromoacetate-alkylated acridinones . The aromatic protons typically appear as multiplets in the δ 7.0–8.5 ppm range, with deshielding effects due to the electron-withdrawing ketone group.
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UV-Vis and Fluorescence: Acridinones exhibit strong absorption in the UV region (λmax ≈ 250–400 nm) and fluorescence emission in the visible range. Methyl substituents may redshift absorption maxima compared to parent acridinone (λmax ≈ 365 nm) , as seen in nitro- and amino-substituted derivatives .
Synthetic Strategies
The synthesis of 1,3-dimethylacridine-9(10H)-one can be extrapolated from methods used for analogous acridinones. Key steps include cyclization, alkylation, and functional group interconversion.
Cyclocondensation of Anthranilic Acid Derivatives
A common route to acridinones involves cyclocondensation of anthranilic acid with cyclohexanone or its derivatives under acidic conditions. For 1,3-dimethyl substitution, pre-functionalized anthranilic acid derivatives with methyl groups at the 5- and 7-positions could serve as precursors .
Direct Alkylation
Alkylation of 9(10H)-acridinone with methyl halides in the presence of a base (e.g., NaH) offers a straightforward pathway. For example, 10-(carboxymethyl)-9(10H)-acridone ethyl ester was synthesized by treating 9-acridone with ethyl bromoacetate and NaH in DMF . Adapting this method using methyl iodide instead of ethyl bromoacetate could yield the desired 1,3-dimethyl product.
Representative Reaction Scheme:
Nitration and Reduction
Introducing methyl groups via nitration followed by reduction is another viable approach. For instance, 2-amino-1-nitro-10-(carboxymethyl)-9(10H)-acridone was synthesized by nitrating an acridinone precursor and subsequently reducing the nitro group . Methylation of intermediate amines could yield the target compound.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the polar ketone group. Limited solubility in water, akin to 1,3-dimethoxy-9(10H)-acridinone .
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Thermal Stability: Acridinones generally exhibit high thermal stability, with decomposition temperatures exceeding 250°C . Methyl substituents may enhance crystalline packing, as seen in X-ray structures of related compounds .
Optical Properties
The fluorescence quantum yield (Φ) of 1,3-dimethylacridine-9(10H)-one is anticipated to be moderate (Φ ≈ 0.2–0.4), comparable to 9(10H)-acridinone derivatives . Methyl groups may suppress non-radiative decay pathways, enhancing emission intensity relative to unsubstituted analogs.
Functional Applications
Fluorescent Probes for Nitric Oxide
Acridinones functionalized with electron-donating groups (e.g., amino, hydroxy) serve as nitric oxide (NO) sensors via triazole formation . The methyl groups in 1,3-dimethylacridine-9(10H)-one could stabilize excited states, improving probe sensitivity. For example, a fivefold increase in fluorescence intensity was observed in NO-responsive acridinone probes .
Immunoassay Labels
Alkaline phosphatase-labeled acridinone derivatives enable ultrasensitive biomarker detection, achieving limits of detection (LOD) as low as 2.5 pg/mL for C-reactive protein . The methyl groups in 1,3-dimethylacridine-9(10H)-one might enhance enzyme binding affinity, further lowering LODs.
Organic Electronics
Acridinones are emerging as electron-transport materials in organic light-emitting diodes (OLEDs) . The methyl substituents could modulate charge-transfer interactions, balancing triplet-state energies for deep-blue thermally activated delayed fluorescence (TADF) .
Challenges and Future Directions
Despite its potential, the synthesis of 1,3-dimethylacridine-9(10H)-one faces challenges in regioselective methylation and purification. Advances in catalytic C–H functionalization could streamline its production. Further research should explore:
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Structure-Activity Relationships: Systematic studies comparing methyl, methoxy, and hydroxy substituents.
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In Vivo Sensing: Adapting acridinone probes for real-time NO monitoring in biological systems.
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Device Integration: Optimizing acridinone derivatives for stable, efficient OLEDs.
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